molecular formula C18H14F3N3O3 B6529171 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 946305-60-8

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6529171
CAS No.: 946305-60-8
M. Wt: 377.3 g/mol
InChI Key: KHJALZNIHZZHEH-UHFFFAOYSA-N
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Description

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.09872580 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide, is part of the oxadiazole class of compounds . Oxadiazoles have been recognized for their high therapeutic values and are known to be physiologically active . They have been associated with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties . .

Mode of Action

Oxadiazoles, in general, are known to interact with their targets, leading to changes that can result in various therapeutic effects . The interaction with the targets could involve binding to specific receptors or enzymes, disrupting their normal function, and leading to the desired therapeutic effect.

Biochemical Pathways

Given the wide range of biological activities associated with oxadiazoles , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to cell growth and proliferation (in the case of anticancer activity), glucose metabolism (in the case of antidiabetic activity), viral replication (in the case of antiviral activity), and inflammatory response (in the case of anti-inflammatory activity), among others.

Result of Action

Based on the known activities of oxadiazoles , the compound could potentially induce cell death in cancer cells (if it has anticancer activity), lower blood glucose levels (if it has antidiabetic activity), inhibit viral replication (if it has antiviral activity), or reduce inflammation (if it has anti-inflammatory activity), among other effects.

Properties

IUPAC Name

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-11-23-24-17(27-11)12-6-8-13(9-7-12)26-10-16(25)22-15-5-3-2-4-14(15)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJALZNIHZZHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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